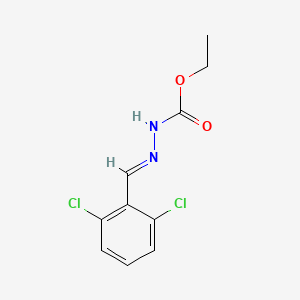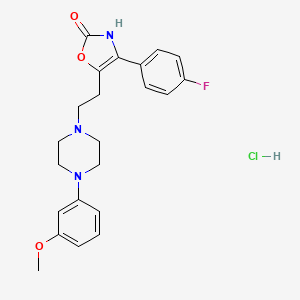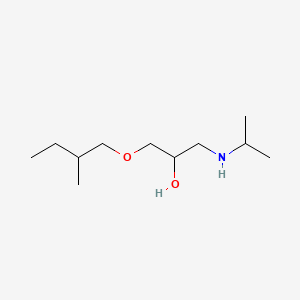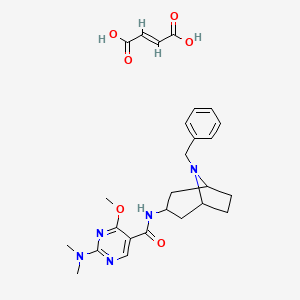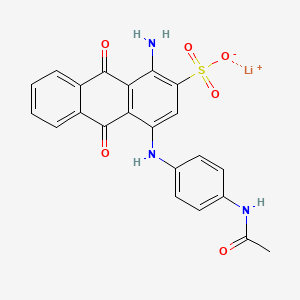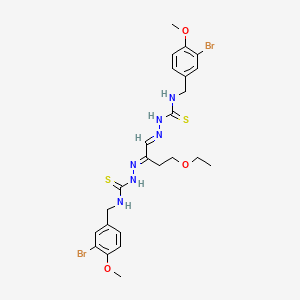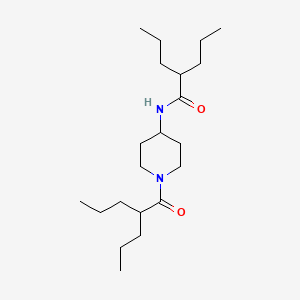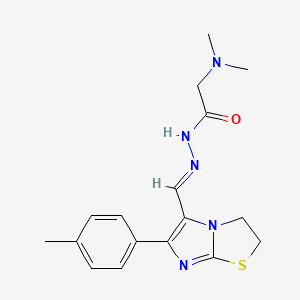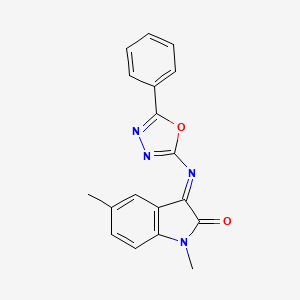
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the ethoxycarbonyl group, followed by its attachment to an amino phenyl group. The final step involves the formation of the butenoic acid moiety through a series of condensation and oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butenoic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Ethyl acetoacetate: Similar in structure but lacks the aromatic ring.
Methyl acetoacetate: Another related compound with similar reactivity but different substituents.
Diethyl malonate: Shares some synthetic routes but has distinct applications.
Uniqueness: (E)-4-(4-((Ethoxycarbonyl)amino)phenyl)-4-oxo-2-butenoic acid is unique due to its combination of aromatic and aliphatic components, which provides a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
86867-11-0 |
|---|---|
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
(E)-4-[4-(ethoxycarbonylamino)phenyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H13NO5/c1-2-19-13(18)14-10-5-3-9(4-6-10)11(15)7-8-12(16)17/h3-8H,2H2,1H3,(H,14,18)(H,16,17)/b8-7+ |
Clave InChI |
VXGYOBICIJPEIK-BQYQJAHWSA-N |
SMILES isomérico |
CCOC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C(=O)O |
SMILES canónico |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


